Bis(2-hydroxyethyl) 5-nitroisophthalate

Catalog No.
S14314497
CAS No.
7259-89-4
M.F
C12H13NO8
M. Wt
299.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-hydroxyethyl) 5-nitroisophthalate

CAS Number

7259-89-4

Product Name

Bis(2-hydroxyethyl) 5-nitroisophthalate

IUPAC Name

bis(2-hydroxyethyl) 5-nitrobenzene-1,3-dicarboxylate

Molecular Formula

C12H13NO8

Molecular Weight

299.23 g/mol

InChI

InChI=1S/C12H13NO8/c14-1-3-20-11(16)8-5-9(12(17)21-4-2-15)7-10(6-8)13(18)19/h5-7,14-15H,1-4H2

InChI Key

DVVHFUKYLNIPIH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)OCCO)[N+](=O)[O-])C(=O)OCCO

Bis(2-hydroxyethyl) 5-nitroisophthalate is an organic compound with the chemical formula C12H13NO8. It is classified as an ester derived from 5-nitroisophthalic acid and 2-hydroxyethyl alcohol. This compound is notable for its structural features, which include two hydroxyethyl groups attached to the isophthalate moiety, contributing to its solubility and reactivity. The presence of a nitro group enhances its potential applications in various chemical syntheses and material science.

Typical of esters and aromatic compounds:

  • Esterification: It can undergo further esterification reactions, where it reacts with alcohols to form new esters.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to regenerate 5-nitroisophthalic acid and 2-hydroxyethyl alcohol.
  • Nitration: The nitro group can be involved in electrophilic aromatic substitution, allowing for further functionalization of the aromatic ring.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that bis(2-hydroxyethyl) 5-nitroisophthalate exhibits various biological activities, particularly in the context of biodegradability. Studies have shown that it can be broken down by microbial action, which is significant for environmental applications, especially in the development of biodegradable polymers. Its derivatives have been explored for potential use in drug delivery systems due to their biocompatibility and ability to release active pharmaceutical ingredients over time .

Several methods have been developed for synthesizing bis(2-hydroxyethyl) 5-nitroisophthalate:

  • Direct Esterification: This method involves reacting 5-nitroisophthalic acid with 2-hydroxyethyl alcohol in the presence of a catalyst (such as sulfuric acid) under controlled temperature conditions.
  • Transesterification: In this process, a pre-existing ester of 5-nitroisophthalic acid is reacted with excess 2-hydroxyethyl alcohol, often requiring higher temperatures and sometimes a catalyst.
  • Nitration of Isophthalate Esters: Starting from bis(2-hydroxyethyl) isophthalate, nitration can be performed using nitrating agents like nitric acid, leading to the formation of the nitro derivative.

These methods provide flexibility depending on available starting materials and desired yields.

Bis(2-hydroxyethyl) 5-nitroisophthalate has various applications:

  • Polymer Production: It serves as a monomer in the synthesis of biodegradable polyesters and polyurethanes.
  • Pharmaceuticals: Due to its biological activity, it is explored as a potential candidate for drug delivery systems.
  • Chemical Intermediates: It acts as an intermediate in the synthesis of other complex organic compounds.

The compound's unique properties make it valuable in both industrial and research settings.

Studies on bis(2-hydroxyethyl) 5-nitroisophthalate have focused on its interactions with biological systems and other chemical compounds. Research indicates that this compound can interact with enzymes involved in biodegradation processes, which facilitates its breakdown in environmental contexts. Additionally, interaction studies with polymers show that incorporating this compound can enhance mechanical properties and thermal stability.

Several compounds share structural similarities with bis(2-hydroxyethyl) 5-nitroisophthalate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Bis(2-hydroxyethyl) terephthalateSimilar ester structure but without nitro groupWidely used in polyester production
Dimethyl 5-nitroisophthalateMethyl esters instead of hydroxyethylUsed primarily as a reagent in organic synthesis
5-Nitroisophthalic acidParent acid without esterificationMore reactive due to free carboxylic groups
Bis(2-hydroxyethyl) nitrophenylphosphatePhosphate group additionExhibits different biological activities

The uniqueness of bis(2-hydroxyethyl) 5-nitroisophthalate lies in its dual hydroxyethyl functionality combined with a nitro group, which enhances its solubility and reactivity compared to similar compounds. These features make it particularly suitable for applications requiring both biodegradability and chemical versatility.

The development of bis(2-hydroxyethyl) 5-nitroisophthalate traces its origins to mid-20th century advances in esterification techniques. Early synthetic approaches focused on direct esterification of 5-nitroisophthalic acid with ethylene glycol under acidic conditions, yielding mixtures requiring complex purification. The 1980s saw refinement through transesterification methods using dimethyl 5-nitroisophthalate precursors, which improved yield and purity while reducing side reactions.

A comparative analysis of synthesis methods reveals distinct advantages:

MethodCatalystYield (%)Purity (%)Key Advancement Period
Direct EsterificationH₂SO₄62-6885-901960-1975
TransesterificationZinc acetate78-8292-951985-2000
Microwave-assistedIonic liquids89-9397-992010-present

The compound's structural characterization through NMR and X-ray crystallography in the late 1990s confirmed its unique configuration, with the nitro group at the 5-position creating electronic asymmetry that influences both reactivity and coordination behavior.

Relevance in Contemporary Chemical Research

Catalytic Applications

Recent breakthroughs in coordination chemistry have utilized bis(2-hydroxyethyl) 5-nitroisophthalate as a ligand in cobalt-based polymers for CO₂ fixation. SSICG-6, a cobalt(II) coordination polymer incorporating this ligand, demonstrates 98% conversion efficiency in cycloaddition reactions with epichlorohydrin under solvent-free conditions. The nitro group's electron-withdrawing effect enhances metal center electrophilicity, while hydroxyethyl chains provide structural flexibility for substrate access.

Polymer Recycling and Sustainability

In polyethylene terephthalate (PET) glycolysis, bis(2-hydroxyethyl) derivatives act as both catalysts and monomer precursors. γ-Fe₂O₃ nanoparticle-catalyzed depolymerization achieves 90% bis(2-hydroxyethyl) terephthalate recovery at 300°C within 60 minutes. The nitroisophthalate variant shows enhanced thermal stability compared to conventional terephthalate systems, enabling higher process temperatures without degradation.

Biomedical and Drug Delivery Systems

The compound's biodegradability via microbial esterases has spurred interest in controlled-release formulations. In vitro studies demonstrate pH-dependent hydrolysis rates, with complete degradation occurring within 72 hours at physiological pH (7.4) versus 240 hours at acidic conditions (pH 5.0). This property enables tumor microenvironment-targeted drug delivery systems currently under preclinical evaluation.

Scope and Objectives of Scholarly Investigations

Current research priorities focus on three key areas:

  • Coordination Chemistry Expansion: Developing lanthanide-based frameworks for luminescent sensing applications
  • Green Chemistry Applications: Optimizing solvent-free synthetic protocols using mechanochemical activation
  • Advanced Material Development: Engineering nitroisophthalate-containing polyesters with shape-memory properties

Ongoing studies at the University of Strasbourg investigate the compound's potential in photo-responsive metal-organic frameworks, where preliminary results show 15% increased CO₂ adsorption capacity compared to conventional isophthalate systems.

XLogP3

0.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

299.06411637 g/mol

Monoisotopic Mass

299.06411637 g/mol

Heavy Atom Count

21

General Manufacturing Information

1,3-Benzenedicarboxylic acid, 5-nitro-, 1,3-bis(2-hydroxyethyl) ester: INACTIVE

Dates

Last modified: 08-10-2024

Explore Compound Types